Imiloxan hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Imiloxan hydrochloride is a synthetic compound primarily recognized as a selective antagonist of the alpha-2B adrenergic receptor. Its molecular formula is with a molecular weight of approximately 280.75 g/mol . Developed in the 1980s, Imiloxan was initially explored for its potential in treating depression, but its clinical development was halted due to adverse hypersensitivity reactions observed during Phase 1 trials .

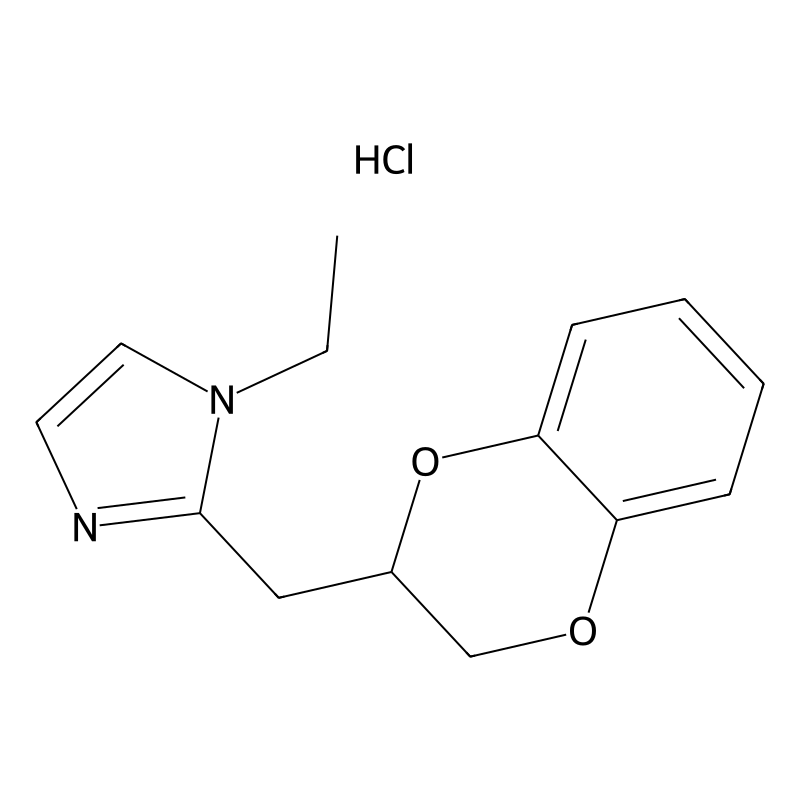

The compound’s unique structure features an imidazole ring, which is pivotal for its interaction with adrenergic receptors. This selectivity allows researchers to differentiate the physiological roles of various adrenergic receptor subtypes, particularly in neurological studies .

- Substitution Reactions: The imidazole ring can undergo nucleophilic substitution, allowing for modifications that may enhance receptor selectivity or pharmacological properties.

- N-Alkylation: The synthesis involves N-alkylation with ethyl iodide, which is crucial for forming the final product from its precursors .

These reactions are essential for both the synthesis of Imiloxan and potential modifications to improve its efficacy or reduce side effects.

Imiloxan hydrochloride exhibits significant biological activity as a selective antagonist at the alpha-2B adrenergic receptor. This selectivity is critical for studying the receptor's role in various physiological processes, such as:

- Pain Perception: Blocking alpha-2B receptors may influence pain pathways, suggesting possible applications in pain management.

- Regulation of Blood Pressure: By antagonizing alpha-2B receptors, Imiloxan can alter vascular responses and blood pressure regulation mechanisms .

The compound's ability to selectively inhibit this receptor subtype makes it a valuable tool in pharmacological research aimed at understanding adrenergic signaling.

The synthesis of Imiloxan hydrochloride involves several key steps:

- Formation of Imidazole Ring: The initial step includes the reaction of an imidate with the diethyl acetal of aminoacetaldehyde, leading to the formation of the imidazole portion of the molecule.

- N-Alkylation: The next step involves N-alkylation using ethyl iodide, which completes the synthesis by attaching an ethyl group to the nitrogen atom in the imidazole ring .

This synthetic route highlights the importance of both organic chemistry techniques and specific reagents in creating this selective antagonist.

Imiloxan hydrochloride has been primarily utilized in research settings due to its specificity for alpha-2B adrenergic receptors. Key applications include:

- Neuroscience Research: Investigating the role of alpha-2B receptors in neurological conditions and their influence on neurotransmitter release.

- Pharmacological Studies: Exploring potential therapeutic uses related to pain management and cardiovascular regulation .

Despite its halted clinical development, Imiloxan continues to serve as a significant research tool.

Research involving Imiloxan hydrochloride has focused on its interactions with various biological systems:

- Adrenergic Receptor Studies: By selectively blocking alpha-2B receptors, studies have elucidated their unique contributions compared to other adrenergic subtypes.

- Drug Interaction Profiles: Limited data suggest that Imiloxan may have interactions with cytochrome P450 enzymes, impacting drug metabolism and efficacy .

These interaction studies are vital for understanding how Imiloxan can be integrated into broader pharmacological contexts.

Imiloxan hydrochloride shares similarities with several other compounds that act on adrenergic receptors. Below is a comparison highlighting its uniqueness:

| Compound Name | Type | Selectivity | Unique Features |

|---|---|---|---|

| Clonidine | Alpha-2 agonist | Non-selective | Primarily used for hypertension treatment |

| Yohimbine | Alpha-2 antagonist | Non-selective | Derived from natural sources; used as an aphrodisiac |

| Mirtazapine | Alpha-2 antagonist | Multi-receptor activity | Antidepressant with broader receptor interactions |

| Dexmedetomidine | Alpha-2 agonist | Highly selective | Used as a sedative in intensive care settings |

Imiloxan's distinct selectivity for the alpha-2B subtype without significant activity at alpha-1 receptors sets it apart from these compounds, making it particularly valuable for targeted research on specific adrenergic pathways .